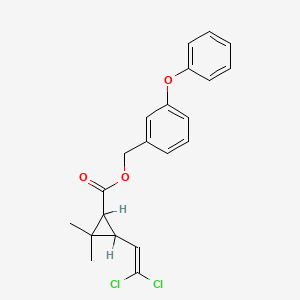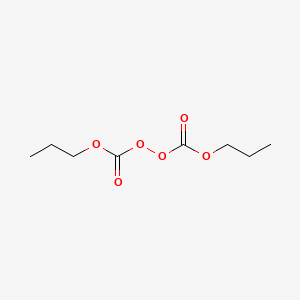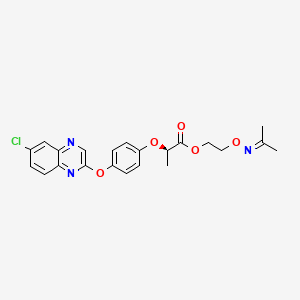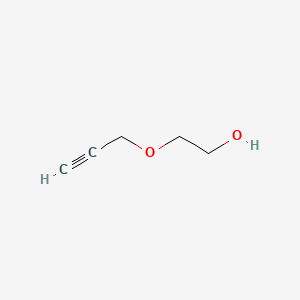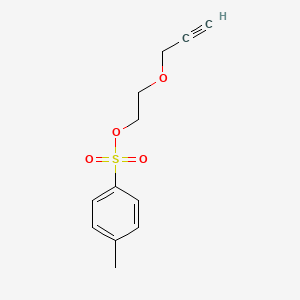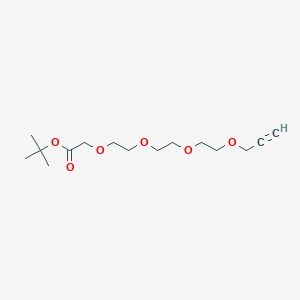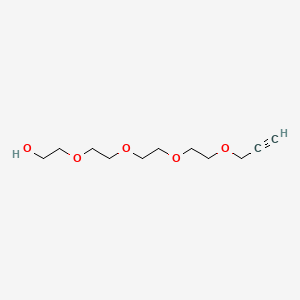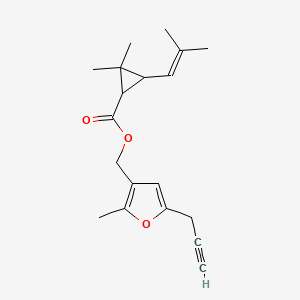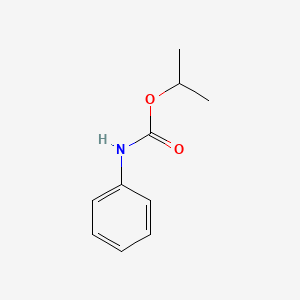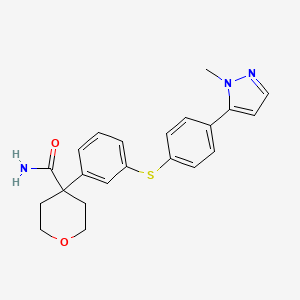
PF-4191834
概述
描述
PF-4191834,也称为4-(3-(4-(1-甲基-1H-吡唑-5-基)苯硫基)苯基)四氢-2H-吡喃-4-甲酰胺,是一种新型、选择性的非氧化还原抑制剂,作用于5-脂氧合酶。该酶在花生四烯酸代谢中至关重要,导致白三烯和其他促炎脂质介质的生成。This compound在减少炎症和疼痛方面显示出显著的疗效,使其成为治疗应用的有希望的候选药物 .
科学研究应用
化学: 作为5-脂氧合酶的选择性抑制剂,PF-4191834用于研究了解该酶在花生四烯酸代谢和白三烯生成中的作用。
生物学: 该化合物用于研究涉及5-脂氧合酶的生物途径及其对细胞功能的影响。
医学: this compound在治疗炎症性疾病方面显示出希望,例如哮喘和类风湿性关节炎,方法是抑制促炎介质的产生。
作用机制
PF-4191834通过选择性抑制5-脂氧合酶发挥其作用。该酶催化花生四烯酸转化为白三烯,白三烯是炎症的强力介质。通过抑制5-脂氧合酶,this compound减少白三烯的产生,从而减少炎症和疼痛。该化合物对5-脂氧合酶与其他脂氧合酶亚型和环氧合酶酶相比具有高选择性,使其成为高度特异性的抑制剂 .
生化分析
Biochemical Properties
PF-4191834 exhibits good potency in enzyme- and cell-based assays . It is a potent 5-LOX inhibitor, with an IC50 of 229 ± 20 nM . It demonstrates approximately 300-fold selectivity for 5-LOX over 12-LOX and 15-LOX and shows no activity toward the cyclooxygenase enzymes .
Cellular Effects
In cellular assays, this compound has shown to inhibit 5-LOX in human blood cells, with an IC80 of 370 ± 20 nM . This inhibitory concentration correlates well with plasma exposures needed for in vivo efficacy in inflammation in models of inflammatory pain .
Molecular Mechanism
This compound acts on free arachidonic acid (AA) to inhibit the formation of proinflammatory leukotrienes (LTs) . It does not inhibit significantly the COX-1/2 enzymes or the 12- or 15-LOX enzymes at concentrations up to 30 μM .
Temporal Effects in Laboratory Settings
The combination of potency in cells and in vivo, together with a sustained in vivo effect, provides this compound with an overall pharmacodynamic improvement consistent with once a day dosing .
Dosage Effects in Animal Models
This compound has shown good potency in a rat model of acute inflammation
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the 5-LOX enzyme . This inhibition prevents the formation of proinflammatory leukotrienes .
准备方法
PF-4191834的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括:
吡唑环的形成: 此步骤涉及适当前体的环化以形成吡唑环。
硫醚形成: 然后通过硫醚键将吡唑环与苯硫基偶联。
This compound的工业生产方法没有广泛记录,但它们可能涉及优化实验室规模的合成,以确保可扩展性、成本效益和纯度。
化学反应分析
PF-4191834经历各种化学反应,主要涉及其官能团:
氧化: 该化合物可以发生氧化反应,特别是在硫醚键中的硫原子处。
还原: 还原反应可以在羧酰胺部分的羰基处发生。
取代: this compound中的芳环可以参与亲电和亲核取代反应。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂用于氧化、氢化铝锂等还原剂用于还原,以及各种亲电试剂或亲核试剂用于取代反应。形成的主要产物取决于使用的具体反应条件和试剂 .
相似化合物的比较
PF-4191834在非氧化还原抑制5-脂氧合酶方面是独一无二的,这使其有别于其他抑制剂,例如齐留通,后者通过氧化还原机制起作用。类似的化合物包括:
齐留通: 用于治疗哮喘的5-脂氧合酶的氧化还原抑制剂。
利可非隆: 5-脂氧合酶和环氧合酶的双重抑制剂,目前正处于炎症性疾病的临床开发阶段。
黄酮类化合物: 一种抑制5-脂氧合酶和环氧合酶的医疗食品
This compound的非氧化还原机制通过降低氧化副作用的风险提供了独特的优势,使其成为长期使用更安全、更有效的选择 .
属性
IUPAC Name |
4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQWYLVSNPCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145573 | |
| Record name | PF-4191834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029317-21-2 | |
| Record name | PF-4191834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029317212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-4191834 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-4191834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4191834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX55DXP4T1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
